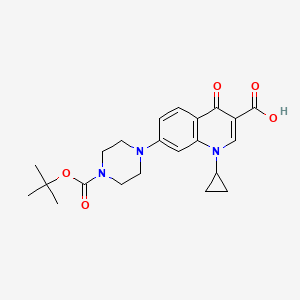

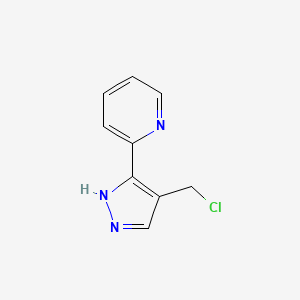

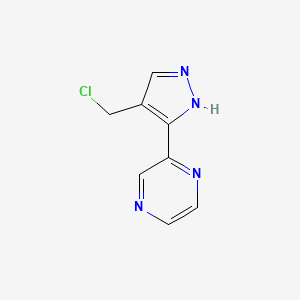

![molecular formula C16H21NO5 B1482560 Ácido 2-{[(Benciloxi)carbonil]amino}-3-(oxan-4-il)propanoico CAS No. 1700164-97-1](/img/structure/B1482560.png)

Ácido 2-{[(Benciloxi)carbonil]amino}-3-(oxan-4-il)propanoico

Descripción general

Descripción

“2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoic acid" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Amino acid building blocks are used in the synthesis process . The synthesis typically involves an iterative Ugi reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Carboxylic acids, for example, can undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available . For example, “2-(Benzyloxycarbonylamino)ethylboronic acid” has a density of 1.2±0.1 g/cm3, a molar refractivity of 56.9±0.3 cm3, and a polar surface area of 79 Å2 .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

Este compuesto se utiliza a menudo en la síntesis de productos farmacéuticos debido a su grupo protector, que protege los grupos funcionales durante las reacciones químicas. El grupo benciloxi carbonilo (Cbz) es particularmente útil en la síntesis de péptidos .

Ciencia de Materiales

En la ciencia de los materiales, este compuesto puede contribuir al desarrollo de nuevos materiales poliméricos. Su estructura permite la introducción de cadenas laterales que pueden alterar las propiedades físicas de los polímeros .

Síntesis Química

El compuesto sirve como un bloque de construcción en la síntesis orgánica. Puede someterse a diversas reacciones químicas, como la sustitución nucleofílica o la oxidación, que son fundamentales para crear moléculas complejas .

Investigación en Bioquímica

Los investigadores utilizan este ácido en bioquímica para sondear los mecanismos enzimáticos. Su estructura puede imitar ciertos aminoácidos, lo que lo hace valioso para estudiar las interacciones enzima-sustrato .

Química Analítica

En química analítica, este compuesto puede utilizarse como estándar o reactivo debido a sus propiedades bien definidas, como el punto de fusión y la solubilidad en ácido diluido .

Química Medicinal

Tiene aplicaciones en química medicinal para el diseño de fármacos. La capacidad del compuesto para participar en la formación de enlaces amida lo convierte en un candidato para crear moléculas similares a fármacos .

Proteómica

En proteómica, este compuesto se utiliza para modificar péptidos y proteínas. El grupo Cbz se puede agregar a los grupos amino para protegerlos durante la secuenciación o el análisis estructural .

Catálisis

Por último, puede actuar como un ligando en la catálisis, influyendo en la velocidad de las reacciones químicas. Su estructura puede estabilizar los estados de transición o formar complejos con metales para crear catalizadores eficientes .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis and can interact with various enzymes and receptors in the body.

Mode of Action

As an alanine derivative, it may interact with its targets through mechanisms similar to those of other amino acids and their derivatives. These can include binding to enzymes or receptors, influencing the secretion of hormones, and supplying fuel during exercise .

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and hormone regulation .

Result of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Análisis Bioquímico

Biochemical Properties

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an alanine derivative, which influences the secretion of anabolic hormones and supplies fuel during exercise . This compound interacts with enzymes involved in amino acid metabolism, such as alanine transaminase, which catalyzes the transfer of amino groups from alanine to α-ketoglutarate, forming pyruvate and glutamate . These interactions are essential for maintaining amino acid balance and energy production in cells.

Cellular Effects

The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . These cellular effects highlight the compound’s potential as an ergogenic dietary substance.

Molecular Mechanism

At the molecular level, 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alanine transaminase results in the conversion of alanine to pyruvate, which is a critical step in gluconeogenesis and energy production . This binding interaction is essential for regulating amino acid metabolism and maintaining cellular energy levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its stability may decrease at higher temperatures or in the presence of light, leading to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biochemical properties and cellular effects over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance physical and mental performance without adverse effects . At higher doses, it may cause toxic or adverse effects, such as liver damage or metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is involved in several metabolic pathways, including amino acid metabolism and gluconeogenesis. It interacts with enzymes such as alanine transaminase, which catalyzes the conversion of alanine to pyruvate . This reaction is crucial for maintaining amino acid balance and energy production in cells. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, ensuring its efficacy . For instance, the compound may be transported across cell membranes by amino acid transporters, which are essential for maintaining cellular amino acid levels and supporting metabolic processes .

Subcellular Localization

The subcellular localization of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it participates in energy production and metabolic regulation . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Propiedades

IUPAC Name |

3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDWPJMNIHEHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

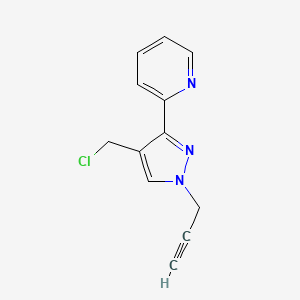

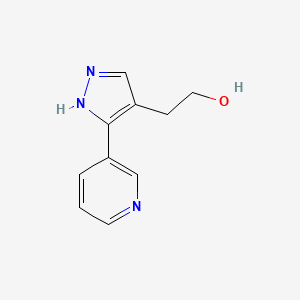

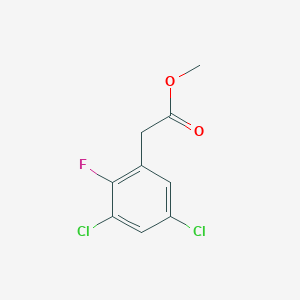

![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)

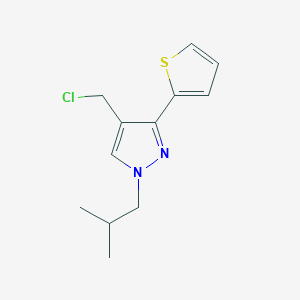

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)